3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that features both bromomethyl and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the bromination of a pyrazole derivative. One common method includes the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of methyl-substituted pyrazoles.
Scientific Research Applications
3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)-1H-pyrazole: Lacks the bromomethyl group, affecting its potential for substitution reactions.
3-(Chloromethyl)-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications
Uniqueness
3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical properties. The bromomethyl group allows for versatile substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNGXYKFUSHIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501231706 | |
Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501231706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129412-06-1, 69918-48-5 | |
Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129412-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501231706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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